S-propyl N-(3-chlorophenyl)carbamothioate
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Overview
Description
S-propyl N-(3-chlorophenyl)carbamothioate: is an organic compound with the molecular formula C10H12ClNOS It is known for its unique chemical structure, which includes a propyl group, a chlorophenyl group, and a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-propyl N-(3-chlorophenyl)carbamothioate typically involves the reaction of 3-chloroaniline with carbon disulfide and propyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate N-(3-chlorophenyl)thiocarbamate , which is then alkylated with propyl bromide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-propyl N-(3-chlorophenyl)carbamothioate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or chlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used as bases in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted carbamothioates.
Scientific Research Applications
Chemistry: S-propyl N-(3-chlorophenyl)carbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Industry: In industrial applications, this compound is used in the production of agrochemicals, such as herbicides and pesticides. It can also be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-propyl N-(3-chlorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- O-isopropyl N-(3-chlorophenyl)carbamothioate
- N-(3-chlorophenyl)thiocarbamate
- S-ethyl N-(3-chlorophenyl)carbamothioate
Comparison: S-propyl N-(3-chlorophenyl)carbamothioate is unique due to its specific propyl group, which can influence its reactivity and interactions with molecular targets Compared to O-isopropyl N-(3-chlorophenyl)carbamothioate, the S-propyl derivative may exhibit different physical and chemical properties, such as solubility and stability
Properties
CAS No. |
777-55-9 |
---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
S-propyl N-(3-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H,12,13) |
InChI Key |
SLIOGZBKHPSYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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